2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol
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Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of this compound. Notably, one efficient approach involves the reaction of an appropriate phenol precursor with a triazole derivative. TLC analyses are commonly employed to monitor the progress of the reaction .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol consists of a phenolic ring substituted with a methoxy group (–OCH3) at position 2 and a triazole ring attached via an amino-methyl group (–CH2N3) at position 6. The compound exhibits interesting electronic and steric properties due to the presence of these functional groups .
Chemical Reactions Analysis
Upon exposure to various reagents, 2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol can participate in diverse chemical reactions. For instance, it can undergo nucleophilic substitutions, oxidation, and condensation reactions. TLC and NMR spectroscopy are valuable tools for monitoring and characterizing these transformations .
Mechanism of Action
This compound interacts with nuclear hormone receptors, particularly estrogen receptors (ERs). It binds to ERs with an affinity similar to that of ESR1 (ER-alpha) and activates gene expression through estrogen response elements (ERE). Its role in modulating estrogen-dependent processes warrants further investigation .
properties
IUPAC Name |
2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-9-4-2-3-8(10(9)15)5-13-14-6-11-12-7-14/h2-4,6-7,13,15H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPDTGVERJADQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326170 |
Source
|
Record name | 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789845 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
731832-87-4 |
Source
|
Record name | 2-methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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